molecular formula C17H17NO4 B8493330 (S)-2-Benzhydryl-3-methoxy-3-oxopropanoic acid

(S)-2-Benzhydryl-3-methoxy-3-oxopropanoic acid

Cat. No.: B8493330
M. Wt: 299.32 g/mol
InChI Key: AZJJNORIBURVFN-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Benzhydryl-3-methoxy-3-oxopropanoic acid is an organic compound with a complex structure that includes a benzhydryl group, a methoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzhydryl-3-methoxy-3-oxopropanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Benzhydryl Group: This can be achieved through a Friedel-Crafts alkylation reaction where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Methoxy Group: This step often involves the methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.

    Formation of the Carboxylic Acid Group: This can be done through oxidation reactions, such as the oxidation of an aldehyde or alcohol to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield, purity, and cost-effectiveness. Common industrial methods include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Benzhydryl-3-methoxy-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

(S)-2-Benzhydryl-3-methoxy-3-oxopropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Benzhydryl-3-methoxy-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzhydryl Compounds: Compounds with similar benzhydryl groups, such as diphenhydramine.

    Methoxy Compounds: Compounds with methoxy groups, such as anisole.

    Carboxylic Acids: Other carboxylic acids with similar structures, such as benzoic acid.

Uniqueness

(S)-2-Benzhydryl-3-methoxy-3-oxopropanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

(2S)-2-(methoxycarbonylamino)-3,3-diphenylpropanoic acid

InChI

InChI=1S/C17H17NO4/c1-22-17(21)18-15(16(19)20)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3,(H,18,21)(H,19,20)/t15-/m0/s1

InChI Key

AZJJNORIBURVFN-HNNXBMFYSA-N

Isomeric SMILES

COC(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

COC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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